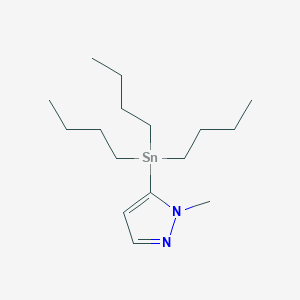

1-Methyl-5-(tributylstannyl)-1H-pyrazole

Beschreibung

Significance of Pyrazole (B372694) Derivatives in Advanced Organic Synthesis

Pyrazole derivatives are a cornerstone in the field of organic synthesis, prized for their utility as synthetic intermediates and their presence in a wide array of functional molecules. chim.itmdpi.com Their importance has grown significantly due to the discovery of the diverse properties exhibited by numerous pyrazole-containing compounds. mdpi.com The pyrazole ring can be strategically modified at multiple positions, allowing for fine-tuning of its steric and electronic properties to suit various synthetic applications. chim.it

Role of Nitrogen-Containing Heterocycles in Synthetic Methodology

Nitrogen-containing heterocycles, or aza-heterocycles, are ubiquitous in natural products, pharmaceuticals, agrochemicals, and functional materials. frontiersin.orgnih.gov This prevalence has driven intensive research into their synthesis and application as versatile building blocks. nih.gov These compounds are crucial not only as components of target molecules but also as ligands in transition-metal catalysis and as organocatalysts, where the nitrogen atoms can coordinate to metal centers and influence their reactivity. frontiersin.orgnumberanalytics.com The rigid aromatic structures of these heterocycles can fit into the binding pockets of proteins and enzymes, providing various molecular interactions that are key to their biological activity. nih.gov Their versatility makes the development of efficient synthetic methods for their preparation a continuous focus in organic chemistry. frontiersin.org

Pyrazole as a Privileged Scaffold for Molecular Construction

The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry and materials science. tandfonline.comeurekaselect.comnih.gov This term denotes a molecular framework that is capable of binding to multiple biological targets, thus serving as a foundation for the development of a wide range of bioactive compounds. benthamdirect.comnih.gov The metabolic stability of the pyrazole ring is a key factor in its increasing presence in newly developed drugs. nih.gov Pyrazoles are integral components of numerous FDA-approved drugs with diverse therapeutic applications, including anti-inflammatory, anticoagulant, anti-obesity, and analgesic agents. eurekaselect.combenthamdirect.comnih.gov Beyond pharmaceuticals, pyrazole derivatives are essential intermediates in the synthesis of herbicides, insecticides, and fungicides, as well as in the creation of advanced materials like organic light-emitting diodes (OLEDs). nbinno.com

Overview of Organotin Compounds in Catalytic and Stoichiometric Transformations

Organotin compounds, also known as organostannanes, are organometallic compounds featuring a tin-carbon bond. wikipedia.org First discovered in 1849, their chemistry expanded rapidly in the 20th century, becoming a vital part of the synthetic organic chemist's toolkit. wikipedia.orgthinkindiaquarterly.org Organotin(IV) compounds are the most common and stable, finding widespread use as catalysts and reagents in various chemical transformations. rjpbcs.com They are employed as stabilizers for PVC, catalysts for polyurethane formation and transesterification reactions, and precursors for creating conductive thin films on glass. rjpbcs.comlupinepublishers.com

Importance of Organostannanes as Versatile Synthons

Organostannanes are highly valued as versatile synthons in organic synthesis. A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. wikipedia.org Organostannanes serve as the practical, uncharged "synthetic equivalents" for carbanionic synthons. wikipedia.org Their utility stems from the nature of the carbon-tin bond, which is covalent and relatively stable to air and moisture, yet sufficiently reactive to undergo transmetalation with transition metal catalysts. This allows for the transfer of the organic group from tin to the metal catalyst, initiating a cross-coupling cycle. ossila.com

Role of Organotin Derivatives in Carbon-Carbon Bond Forming Reactions

The most prominent role of organotin derivatives is in the formation of carbon-carbon bonds, particularly through palladium-catalyzed cross-coupling reactions. jst.go.jp The Stille reaction, a cornerstone of modern organic synthesis, couples an organostannane with an sp²-hybridized organic halide or pseudohalide. wikipedia.orgossila.com This reaction is renowned for its versatility and tolerance of a wide range of functional groups on both coupling partners, making it invaluable for the synthesis of complex molecules, including natural products and pharmaceuticals. Allyl-, vinyl-, and ethynyl-trialkyltins are among the most promising reagents for these transformations. jst.go.jp

Historical Context and Evolution of Stannylpyrazole Chemistry

The field of stannylpyrazole chemistry emerged from the confluence of two major streams of chemical research in the 20th century: the development of heterocyclic chemistry and the rise of organometallic reagents in synthesis. The first organotin compound, diethyltin (B15495199) diiodide, was discovered by Edward Frankland in 1849, and the field grew significantly with the advent of Grignard reagents, which provided a standard route to Sn-C bonds. wikipedia.orgthinkindiaquarterly.org

The application of organotin compounds in synthesis was revolutionized by the development of palladium-catalyzed cross-coupling reactions in the 1970s. The Stille reaction, reported in 1977, demonstrated the power of organostannanes to form new carbon-carbon bonds under mild conditions. Concurrently, the rich chemistry of pyrazoles and other nitrogen heterocycles was being extensively explored.

The synthesis of stannylated heterocycles, including stannylpyrazoles, represented a logical and powerful progression. By installing a stannyl (B1234572) group onto the pyrazole ring, chemists could transform the heterocycle into a versatile nucleophilic partner for cross-coupling reactions. This allowed for the direct connection of the pyrazole scaffold to other organic fragments, opening new and efficient pathways to complex, functionalized pyrazole derivatives that were previously difficult to access. Early work focused on establishing methods for the regioselective stannylation of the pyrazole ring and exploring the scope of these new reagents in cross-coupling chemistry.

Interactive Data Tables

Below are tables summarizing key information related to the chemical classes discussed.

Table 1: Examples of Biologically Active Pyrazole-Containing Drugs This table is sortable. Click on the headers to sort the data.

| Drug Name | Therapeutic Class |

|---|---|

| Celecoxib | Anti-inflammatory |

| Apixaban | Anticoagulant |

| Rimonabant | Anti-obesity |

| Difenamizole | Analgesic |

| Sildenafil | Erectile Dysfunction |

| Ibrutinib | Anticancer |

| Ruxolitinib | Anticancer |

| Lenacapavir | Antiviral (HIV) |

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions This table is sortable. Click on the headers to sort the data.

| Reaction Name | Organometallic Reagent |

|---|---|

| Stille | Organotin |

| Suzuki-Miyaura | Organoboron |

| Negishi | Organozinc |

| Kumada | Organomagnesium (Grignard) |

| Sonogashira | Terminal Alkyne (with Cu co-catalyst) |

| Buchwald-Hartwig | Amine/Alcohol |

Eigenschaften

IUPAC Name |

tributyl-(2-methylpyrazol-3-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N2.3C4H9.Sn/c1-6-4-2-3-5-6;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFBHJAGBFBLEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=NN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32N2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619098 | |

| Record name | 1-Methyl-5-(tributylstannyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170682-50-5 | |

| Record name | 1-Methyl-5-(tributylstannyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 170682-50-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformational Chemistry of 1 Methyl 5 Tributylstannyl 1h Pyrazole

Palladium-Catalyzed Cross-Coupling Reactions (Stille Coupling)

The Stille reaction is a cornerstone of modern synthetic chemistry, involving the coupling of an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.org 1-Methyl-5-(tributylstannyl)-1H-pyrazole is specifically designed to act as the organotin partner in this reaction, enabling the introduction of the 1-methyl-1H-pyrazol-5-yl moiety onto various molecular scaffolds. The general catalytic cycle involves the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the organostannane, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

This compound readily engages in Stille coupling reactions with a variety of aryl halides. This transformation is a powerful method for the synthesis of 5-aryl-1-methyl-1H-pyrazoles, a structural motif found in many biologically active compounds and functional materials.

Aryl iodides are highly effective coupling partners for stannylated pyrazoles due to the high reactivity of the carbon-iodine bond towards oxidative addition to palladium(0) catalysts. wikipedia.org Studies on the closely related compound, 5-tributylstannyl-4-fluoro-1H-pyrazole, have demonstrated that palladium-catalyzed cross-coupling reactions with aryl iodides proceed smoothly to provide high yields of the corresponding 5-aryl-4-fluoro-1H-pyrazoles. researchgate.net

Optimization of these coupling reactions typically involves screening various palladium sources, ligands, solvents, and additives. Common catalysts include Pd(PPh₃)₄ or combinations of a Pd(II) source like Pd(OAc)₂ with phosphine (B1218219) ligands. Solvents such as DMF, dioxane, or t-BuOH are often employed. nih.gov The rate and efficiency of the Stille coupling can be significantly enhanced by the use of additives. For instance, the addition of copper(I) salts, such as CuI, can accelerate the transmetalation step, which is often rate-limiting. harvard.edu Similarly, fluoride (B91410) sources like cesium fluoride (CsF) can form hypervalent tin species, which are believed to undergo transmetalation at a faster rate. harvard.edu

Table 1: Representative Conditions for Stille Coupling of Stannylpyrazoles with Aryl Halides

| Stannane (B1208499) Partner | Aryl Halide | Catalyst System | Solvent | Additive | Yield | Reference |

| 1-Methyl-2-(tributylstannyl)-1H-pyrrole | Biphenyl-4-yl methanesulfonate | Pd(OAc)₂ / XPhos | t-BuOH | CsF | High | scispace.com |

| Tributyl(phenyl)stannane | 3-Methoxyphenyl methanesulfonate | Pd(OAc)₂ / XPhos | t-BuOH | CsF | 81% | nih.gov |

| Secondary alkyl azastannatrane | Aryl bromide | Pd₂(dba)₃ / RuPhos | CH₃CN | None | 86-98% | nih.gov |

| Tributyl(vinyl)tin | Iodobenzene | CPT-1.5 (photocatalyst) | CH₃CN/H₂O | K₂CO₃ | 99% | mdpi.com |

This table presents data from related Stille coupling reactions to illustrate typical conditions and outcomes. CPT-1.5 refers to CuPd alloy-doped ordered mesoporous TiO₂.

The efficiency of the Stille coupling reaction is highly dependent on the nature of the halide on the aromatic partner. The reactivity of aryl halides generally follows the order of bond dissociation energy: Ar-I > Ar-Br > Ar-Cl. wikipedia.orgrsc.org Aryl iodides are the most reactive substrates, typically reacting faster and under milder conditions than the corresponding aryl bromides. wikipedia.orgnumberanalytics.com Aryl chlorides are the least reactive and often require more active catalysts, specialized ligands (e.g., bulky, electron-rich phosphines), and higher reaction temperatures to achieve efficient coupling. harvard.edursc.org This differential reactivity allows for selective couplings; for instance, an aryl iodide can be selectively coupled in the presence of an aryl bromide moiety within the same molecule. wikipedia.org Aryl triflates (Ar-OTf) are also viable electrophiles and their reactivity is often comparable to that of aryl bromides. wikipedia.orgnih.gov

The electronic nature of substituents on the aryl halide partner can significantly influence the rate and outcome of the Stille coupling. The oxidative addition step is generally accelerated by the presence of electron-withdrawing groups on the aromatic ring. nih.gov This is because these groups make the carbon atom of the C-X bond more electrophilic and facilitate its cleavage by the electron-rich Pd(0) catalyst.

Conversely, electron-donating groups on the aryl halide can retard the rate of oxidative addition, sometimes requiring more forcing conditions or more active catalyst systems to achieve good yields. harvard.edu Steric hindrance also plays a crucial role. The presence of bulky ortho-substituents on the aryl halide can significantly reduce the reaction's efficiency by impeding the approach of the palladium catalyst for oxidative addition. scispace.com

Table 2: Influence of Aryl Halide Substituents on Photocatalytic Stille Coupling Yields

| Aryl Halide | Substituent Type | Yield (%) |

| 4-Iodoanisole | Electron-donating (-OCH₃) | 99 |

| Iodobenzene | Neutral (-H) | 99 |

| 4-Iodotoluene | Electron-donating (-CH₃) | 98 |

| 4-Iodobenzonitrile | Electron-withdrawing (-CN) | 94 |

| 4-Iodobenzaldehyde | Electron-withdrawing (-CHO) | 92 |

Data adapted from a photocatalytic Stille reaction study using CPT-1.5 and Tributyl(vinyl)tin. mdpi.com While the trend may differ in thermally catalyzed reactions, it illustrates the impact of substituents.

The structure of this compound predetermines the site of cross-coupling. The palladium-catalyzed reaction occurs exclusively at the carbon atom bearing the tributylstannyl group.

The Stille coupling of this compound occurs with complete regioselectivity at the C5 position of the pyrazole (B372694) nucleus. This selectivity is a direct consequence of the method used to synthesize the stannane precursor. The proton at the C5 position of N-substituted pyrazoles is the most acidic proton on the ring. nih.gov

Consequently, treatment of 1-methyl-1H-pyrazole with a strong base, such as n-butyllithium (n-BuLi), results in regioselective deprotonation at the C5 position to form a 1-methyl-1H-pyrazol-5-yl)lithium intermediate. This highly reactive organolithium species can then be quenched with an electrophile like tributyltin chloride (Bu₃SnCl) to exclusively afford this compound. nih.gov Therefore, the "preferential reactivity" observed in the Stille coupling is established during the synthesis of the organostannane, which selectively functionalizes the C5 position.

Site-Selective Cross-Coupling on the Pyrazole Nucleus

Selectivity in Polyhalogenated Pyrazoles

The strategic placement of a tributylstannyl group on the pyrazole ring can influence the regioselectivity of subsequent reactions, a particularly valuable attribute in the functionalization of polyhalogenated pyrazole systems. While specific studies focusing solely on this compound in the context of polyhalogenated pyrazoles are not extensively detailed in the surveyed literature, the principles of organotin chemistry suggest a significant role. For instance, in a polybrominated pyrazole, a tin-lithium exchange at a specific position would generate a nucleophilic center at that site, directing the subsequent reaction with an electrophile. Research on 3,4,5-tribromo-1-vinylpyrazole demonstrates that bromine-lithium exchange occurs regioselectively at the 5-position. nih.gov This allows for the specific introduction of a substituent at C5, after which subsequent metal-halogen exchange can be directed to the C4 or C3 position. nih.gov This illustrates how such precursors can be used for the stepwise and selective functionalization of polyhalogenated heterocyclic rings.

General Reactivity of Tributylstannyl Group as a Transferable Moiety

Organotin compounds, particularly those bearing tributylstannyl groups, are well-established as versatile intermediates in organic synthesis due to their optimal balance of stability and reactivity. nih.gov The tributylstannyl group in this compound functions as a stable, yet reactive, handle that can be transferred or replaced under specific conditions.

This transferability is most famously exploited in palladium-catalyzed cross-coupling reactions, known as the Stille coupling. In these reactions, the stannylated pyrazole can couple with various organic halides or triflates, effectively transferring the 1-methyl-pyrazol-5-yl group to another organic molecule. The general order of group transfer aptitude from an unsymmetrical organotin reagent is alkynyl > vinyl > aryl > allyl > alkyl. orgsyn.org This predictable selectivity allows the tributyl groups to remain on the tin atom while the desired pyrazolyl moiety is transferred.

Furthermore, the carbon-tin bond can be cleaved to participate in other transformations. The tributylstannyl group is considered a synthetic equivalent of a carbanion, which can be unmasked through transmetalation. This process, detailed in the following section, is fundamental to the utility of this compound as a building block for more complex molecules.

Transmetalation Reactions and Subsequent Electrophilic Quenching

A primary pathway for the functionalization of this compound involves a transmetalation reaction, specifically a tin-lithium (Sn-Li) exchange. This process converts the relatively unreactive C-Sn bond into a highly reactive C-Li bond, generating a potent nucleophile that can react with a wide array of electrophiles.

Generation of Highly Reactive Lithiated Pyrazoles from this compound

The treatment of a stannylated pyrazole with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) results in a clean and efficient Sn-Li exchange. acs.orgnih.gov This reaction generates a highly reactive 5-lithiated-1-methyl-1H-pyrazole intermediate. This method is often preferred over direct deprotonation of the parent pyrazole, as it provides absolute regioselectivity, ensuring that the lithium atom is positioned exclusively at the C5 carbon. Studies on analogous compounds, such as N-methyl-5-tributylstannyl-4-fluoro-1H-pyrazole, confirm that this transmetalation proceeds smoothly to yield the corresponding 5-lithiated pyrazole. acs.orgelsevierpure.comelsevierpure.com This lithiated species is a powerful nucleophile, poised for reaction with various electrophilic partners.

Addition Reactions with Various Electrophiles

Once generated, the 5-lithiated-1-methyl-1H-pyrazole intermediate readily attacks a diverse range of electrophiles. This two-step sequence of transmetalation followed by electrophilic quenching provides a facile and high-yielding route to a variety of 5-substituted 1-methyl-1H-pyrazoles.

The versatility of the lithiated intermediate allows for the introduction of numerous functional groups at the C5 position of the pyrazole ring. A study on the analogous N-methyl-5-tributylstannyl-4-fluoro-1H-pyrazole demonstrated that its lithiated derivative reacts efficiently with a variety of electrophiles. acs.orgnih.gov The results, which exemplify the reactivity expected from the non-fluorinated parent compound, are summarized in the table below. The reactions lead to the formation of new carbon-carbon and carbon-heteroatom bonds, yielding products such as alcohols, aldehydes, and silyl-substituted pyrazoles in good to excellent yields. acs.org

| Entry | Electrophile | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzaldehyde (B42025) | N-Methyl-5-[(phenyl)hydroxymethyl]-4-fluoro-1H-pyrazole | 94 |

| 2 | 4-Methoxybenzaldehyde | N-Methyl-5-[(4-methoxyphenyl)hydroxymethyl]-4-fluoro-1H-pyrazole | 91 |

| 3 | Cyclohexanone | N-Methyl-5-(1-hydroxycyclohexyl)-4-fluoro-1H-pyrazole | 90 |

| 4 | N,N-Dimethylformamide (DMF) | N-Methyl-4-fluoro-1H-pyrazole-5-carbaldehyde | 80 |

| 5 | Trimethylsilyl chloride (TMSCl) | N-Methyl-5-(trimethylsilyl)-4-fluoro-1H-pyrazole | 81 |

Data derived from the reactions of 5-lithiated-N-methyl-4-fluoro-1H-pyrazole. acs.org

The reaction of the 5-lithiated pyrazole with aldehydes, such as benzaldehyde, is particularly noteworthy as it provides a direct route to secondary alcohols. acs.org In the case of the 4-fluoro analogue, the reaction with benzaldehyde proceeds in high yield (94%) to furnish N-methyl-5-[(phenyl)hydroxymethyl]-4-fluoro-1H-pyrazole. acs.org These resulting hydroxymethyl-substituted pyrazoles are themselves valuable intermediates. The alcohol moiety can be further oxidized to a ketone, which can then participate in subsequent transformations, such as intramolecular cyclizations, to build more complex heterocyclic systems. acs.org This highlights the synthetic power of using the transmetalation-electrophilic quench strategy to not only add a substituent but also to install a functional group handle for further molecular elaboration.

Other Functionalization Reactions

Beyond the more common cross-coupling reactions, the tributylstannyl group in this compound facilitates a variety of other functionalization reactions, enabling the synthesis of diverse pyrazole derivatives.

Halogenation (e.g., Iodination of Stannylpyrazoles)

The carbon-tin bond in stannylpyrazoles is readily cleaved by electrophilic halogenating agents to introduce halogen atoms onto the pyrazole ring. Iodination, in particular, is a common transformation that provides valuable intermediates for further synthetic manipulations. The reaction of this compound with an iodinating agent such as iodine monochloride (ICl) is expected to proceed efficiently to yield 1-methyl-5-iodo-1H-pyrazole.

Table 1: Iodination of a Dihydropyrazole Derivative (Analogous Reaction) nih.gov

| Reactant | Reagent | Product | Yield (%) |

|---|

Acylation Reactions (e.g., Benzoylation)

Palladium-catalyzed acylation of organostannanes provides a direct method for the synthesis of ketones. In the case of this compound, a Stille-type coupling with an acyl chloride, such as benzoyl chloride, can be employed to introduce a benzoyl group at the 5-position of the pyrazole ring. This reaction typically utilizes a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in an inert solvent like toluene (B28343) or THF. The reaction likely proceeds through an oxidative addition, transmetalation, and reductive elimination catalytic cycle.

Detailed research findings for the direct benzoylation of this compound are not explicitly detailed in the provided search results. However, the general utility of Stille coupling for the acylation of organostannanes is a well-established synthetic methodology.

Arylation Reactions (e.g., Phenylation)

The Stille cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and is particularly effective for the arylation of organostannanes. The reaction of this compound with an aryl halide, such as iodobenzene, in the presence of a palladium catalyst, will yield the corresponding 5-arylpyrazole.

Research on the closely related 5-tributylstannyl-4-fluoropyrazole has demonstrated that palladium-catalyzed cross-coupling reactions with aryl iodides proceed smoothly to give the corresponding 5-aryl-4-fluoropyrazoles in good yields. nih.gov It is therefore highly probable that this compound would undergo a similar efficient phenylation under Stille conditions.

Table 2: Palladium-Catalyzed Arylation of 5-Tributylstannyl-4-fluoropyrazole (Analogous Reaction) nih.gov

| Stannane | Aryl Halide | Product | Yield (%) |

|---|

Intramolecular Cyclization Reactions for Fused Heterocycles (e.g., N-methyl-chromeno[2,3-d]pyrazol-9-one synthesis)

A notable application of the reactivity of stannylpyrazoles is in the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. A multi-step synthesis starting from a derivative of this compound can lead to the formation of N-methyl-chromeno[2,3-d]pyrazol-9-one. acs.orgnih.gov

The synthesis commences with the N-methylation of 5-tributylstannyl-4-fluoro-1H-pyrazole, a close analog of the target compound, which proceeds with high regioselectivity. acs.orgnih.gov The resulting N-methyl-5-tributylstannyl-4-fluoro-1H-pyrazole can then be converted to a 5-lithiated intermediate. This intermediate can react with an appropriate electrophile to introduce a side chain that is capable of undergoing a subsequent intramolecular cyclization.

For the synthesis of N-methyl-chromeno[2,3-d]pyrazol-9-one, the 5-lithiated pyrazole is reacted with a protected salicylaldehyde (B1680747) derivative. The resulting alcohol is then oxidized to a ketone. Deprotection of the phenolic hydroxyl group, followed by an intramolecular nucleophilic aromatic substitution, where the phenoxide displaces the fluorine atom, leads to the formation of the fused chromenopyrazolone ring system. acs.orgnih.gov

Table 3: Key Steps in the Synthesis of N-methyl-chromeno[2,3-d]pyrazol-9-one from a Stannylpyrazole Precursor acs.orgnih.gov

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | 5-Tributylstannyl-4-fluoro-1H-pyrazole | LDA, Iodomethane (B122720) | N-Methyl-5-tributylstannyl-4-fluoro-1H-pyrazole |

| 2 | N-Methyl-5-tributylstannyl-4-fluoro-1H-pyrazole | n-BuLi, Protected Salicylaldehyde | Pyrazolyl-substituted benzyl (B1604629) alcohol derivative |

| 3 | Pyrazolyl-substituted benzyl alcohol derivative | Oxidizing Agent (e.g., PCC) | Pyrazolyl-substituted benzoyl derivative |

Applications in Advanced Organic Synthesis

1-Methyl-5-(tributylstannyl)-1H-pyrazole as a Versatile Building Block

This stannylated pyrazole (B372694) serves as a versatile precursor in the synthesis of a multitude of organic compounds. The presence of the tributyltin moiety facilitates palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

This compound is a key intermediate for the formation of carbon-carbon bonds, primarily through the Stille cross-coupling reaction. uwindsor.cawikipedia.org This palladium-catalyzed reaction involves the coupling of the organostannane with an organic halide or triflate. wikipedia.org The versatility of the Stille reaction allows for the introduction of a wide array of substituents onto the pyrazole ring, facilitating the synthesis of complex molecules. uwindsor.ca The reaction is known for its tolerance of a wide variety of functional groups, making it particularly useful in the later stages of a synthetic sequence where sensitive functionalities may be present.

The general mechanism of the Stille coupling involves a catalytic cycle that begins with the oxidative addition of the organic halide to a palladium(0) complex. This is followed by a transmetalation step where the organic group from the stannane (B1208499) is transferred to the palladium center. The final step is a reductive elimination that forms the new carbon-carbon bond and regenerates the palladium(0) catalyst.

Table 1: Key Steps in the Stille Cross-Coupling Reaction

| Step | Description |

| Oxidative Addition | The organic halide adds to the palladium(0) catalyst. |

| Transmetalation | The organic group from the organostannane is transferred to the palladium complex. |

| Reductive Elimination | The two organic groups on the palladium complex couple, forming the product and regenerating the catalyst. |

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. nih.gov this compound provides a convenient entry point for the construction of diverse pyrazole-containing scaffolds. nih.govresearchgate.net Through Stille coupling and other transformations, a variety of substituents can be introduced at the 5-position of the pyrazole ring. This allows for the systematic modification of the pyrazole core to explore structure-activity relationships in drug discovery programs. The ability to readily diversify the pyrazole structure is crucial for optimizing the pharmacological properties of lead compounds.

Synthesis of Highly Functionalized Pyrazole Derivatives

The reactivity of this compound extends to the synthesis of highly functionalized pyrazole derivatives, including those containing fluorine atoms, which can significantly impact the biological activity of a molecule.

A closely related analogue, 5-tributylstannyl-4-fluoropyrazole, has been shown to be an excellent substrate for palladium-catalyzed cross-coupling reactions with aryl iodides. researchgate.netrsc.org This reaction proceeds smoothly to afford the corresponding 5-aryl-4-fluoropyrazoles in good yields. researchgate.netrsc.org This methodology provides a direct route to 5-aryl-4-fluoropyrazoles, which are valuable intermediates for further synthetic manipulations. The introduction of an aryl group at the 5-position and a fluorine atom at the 4-position can dramatically influence the electronic properties and metabolic stability of the pyrazole ring, making these compounds attractive targets in medicinal chemistry.

Table 2: Palladium-Catalyzed Synthesis of 5-Aryl-4-fluoropyrazoles

| Organostannane | Aryl Halide | Product |

| 5-Tributylstannyl-4-fluoropyrazole | Aryl Iodide | 5-Aryl-4-fluoropyrazole |

The utility of stannylated pyrazoles in the synthesis of fluorinated derivatives is further highlighted by the reactions of N-methyl-5-tributylstannyl-4-fluoro-1H-pyrazole. acs.orgnih.gov This compound can be readily prepared and subsequently used to introduce a variety of substituents at the 5-position through reactions with a range of electrophiles. acs.orgnih.gov This approach allows for the facile synthesis of a library of N-methyl-4-fluoro-5-substituted-1H-pyrazoles. The presence of the fluorine atom is often desirable in drug candidates as it can enhance metabolic stability and binding affinity. olemiss.edu

While not directly involving a tributylstannyl group, related methodologies highlight the importance of functionalized pyrazoles in synthetic chemistry. A practical, high-yielding method for the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole has been developed. enamine.net These trifluoromethylated pyrazoles are key intermediates for important building blocks in medicinal and agrochemical research. enamine.net The introduction of functional groups at various positions on these trifluoromethylated pyrazoles can be achieved through methods such as lithiation and Br–Li exchange, demonstrating the broader context of creating highly functionalized pyrazole rings for various applications. enamine.net

Precursors for Other Heterocyclic Ring Systems

This compound serves as a versatile building block in advanced organic synthesis, particularly in the construction of more complex, fused heterocyclic ring systems. The tributylstannyl group at the 5-position of the pyrazole ring is amenable to various organometallic cross-coupling reactions, allowing for the introduction of diverse functionalities. A notable application of this scaffold is its use as a precursor for the synthesis of fused pyrazoles, such as chromeno[2,3-d]pyrazol-9-ones.

Research has demonstrated a synthetic pathway to these fused systems utilizing a closely related analogue, N-Methyl-5-tributylstannyl-4-fluoro-1H-pyrazole. acs.orgnih.gov This process illustrates the utility of the stannylated pyrazole core in generating intricate molecular architectures. The synthesis proceeds through a multi-step sequence, initiated by the introduction of a suitable side chain at the 5-position, which subsequently undergoes cyclization to form the new heterocyclic ring.

The key transformation involves the conversion of the stannylated pyrazole into a lithiated intermediate. This highly reactive species can then engage with various electrophiles. For instance, reaction with a protected salicylaldehyde (B1680747) derivative introduces the necessary framework for the subsequent intramolecular cyclization. The final ring-closing step, often facilitated by a fluoride (B91410) source, leads to the formation of the fused N-methyl-chromeno[2,3-d]pyrazol-9-one system. acs.org

A summary of the key steps in the transformation of N-Methyl-5-tributylstannyl-4-fluoro-1H-pyrazole into a chromeno[2,3-d]pyrazol-9-one is presented below. This reaction sequence highlights the strategic importance of the tributylstannyl group in enabling the construction of the fused heterocyclic product. acs.org

| Step | Reactant | Reagents | Product | Purpose |

| 1 | N-Methyl-5-tributylstannyl-4-fluoro-1H-pyrazole | 1. BuLi 2. Protected Salicylaldehyde | N-Methyl-5-[hydroxy(2-alkoxyphenyl)methyl]-4-fluoro-1H-pyrazole | Introduction of the side chain required for cyclization. |

| 2 | N-Methyl-5-[hydroxy(2-alkoxyphenyl)methyl]-4-fluoro-1H-pyrazole | Oxidizing Agent (e.g., MnO₂) | N-Methyl-5-(2-alkoxybenzoyl)-4-fluoro-1H-pyrazole | Oxidation of the alcohol to a ketone. |

| 3 | N-Methyl-5-(2-alkoxybenzoyl)-4-fluoro-1H-pyrazole | Deprotection and Cyclization Agent (e.g., CsF) | N-methyl-chromeno[2,3-d]pyrazol-9-one | Deprotection of the phenol (B47542) and intramolecular cyclization to form the fused ring system. |

This synthetic strategy underscores the value of this compound and its derivatives as precursors for constructing diverse and complex heterocyclic frameworks, which are of significant interest in medicinal chemistry and materials science.

Mechanistic Investigations and Reaction Optimization

Mechanistic Studies of Palladium-Catalyzed Cross-Coupling Reactions

The palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis, involves a catalytic cycle that typically includes oxidative addition, transmetalation, and reductive elimination. nih.govwikipedia.org The use of organostannanes like 1-Methyl-5-(tributylstannyl)-1H-pyrazole in these reactions, known as the Stille reaction, has been subject to extensive mechanistic study to optimize efficiency and selectivity. wikipedia.orguwindsor.ca Advanced methodologies, including mass spectrometry, have been employed to gain insights into catalytic activation processes and identify key transient intermediates within these reaction pathways. uvic.ca

The efficiency of palladium-catalyzed cross-coupling reactions is profoundly influenced by the nature of the active catalytic species and the associated ligand system. It is now widely accepted that monoligated, 12-electron L₁Pd(0) species are often the most active catalysts, rather than the more saturated L₂Pd(0) complexes. nih.govchemrxiv.org The generation of these highly reactive, coordinatively unsaturated species is key to facilitating the oxidative addition step, which is often rate-limiting. nih.govresearchgate.net

The choice of ligand is critical in promoting the formation and stability of these active L₁Pd(0) species. Bulky and electron-rich ligands, such as trialkylphosphines (e.g., P(t-Bu)₃) or specific N-heterocyclic carbenes (NHCs), have been shown to enhance catalytic activity significantly. nih.govresearchgate.netchemistryviews.org These ligands stabilize the palladium center while their steric bulk favors the formation of the desired monoligated complex. nih.gov

Research on pyrazole-derived ligands has shown a divergence in catalytic behavior based on whether they form molecular palladium complexes or stabilize palladium nanoparticles (Pd NPs). rsc.org Molecular systems and colloidal Pd NPs can exhibit different chemoselectivity in C–C coupling reactions, highlighting that the nature of the catalytic species (homogeneous vs. heterogeneous) plays a crucial role. rsc.org In some cases, the active species are believed to be molecular catalysts that leach from the surface of nanoparticles. rsc.org The enhanced reactivity of modern catalytic systems is often attributed to the ability of specialized ligands to generate unsaturated and highly reactive [PdL] species that readily undergo oxidative addition. researchgate.net

| Catalyst/Ligand System | Active Species Type | Key Characteristics | Impact on Efficiency |

| Pd/Bulky Phosphines (e.g., P(t-Bu)₃) | Monoligated L₁Pd(0) | Sterically demanding, electron-rich. | Promotes formation of highly reactive 12-electron species, enhancing oxidative addition rates. nih.govnih.gov |

| Pd/N-Heterocyclic Carbenes (NHCs) | Monoligated L₁Pd(0) | Strong σ-donors, often bulky. | Forms stable pre-catalysts that generate highly active species for challenging couplings. chemistryviews.orgnih.gov |

| Pd/Pyrazole-derived ligands | Molecular Complexes | Defined stoichiometry and structure. | Can lead to typical Suzuki-Miyaura coupling products, sometimes with competing dehalogenation. rsc.org |

| Pd NPs/Pyrazole-derived ligands | Colloidal Nanoparticles | High surface area, potential reservoir for active species. | Can favor different reaction pathways, such as homocoupling, suggesting surface-mediated catalysis. rsc.org |

The solvent can directly participate in the catalytic cycle. For instance, the dissociation of trimeric palladium acetate (B1210297) pre-catalysts into the more active monomeric form is proportional to the solvent's dipole moment. whiterose.ac.uk Some solvents, such as DMF, can even act as reducing agents, helping to generate the active Pd(0) species from a Pd(II) precursor. whiterose.ac.uk

Solvent choice can dramatically alter reaction selectivity. In certain Suzuki-Miyaura couplings, a switch from nonpolar solvents (like THF or toluene) to polar solvents (like MeCN or DMF) can invert the selectivity of the reaction. This has been attributed to the ability of polar solvents to stabilize charged, anionic palladium species, which may be the active catalyst in a different, preferred reaction pathway. nih.gov The ratio of solvents in a binary system, such as THF/water, can also be critical, affecting the concentration of reagents and the base in the organic phase where the reaction occurs. hes-so.ch

| Solvent | Polarity | Role in Cross-Coupling | Effect on Yield/Selectivity |

| Toluene (B28343) | Nonpolar | Standard solvent for many Stille couplings. | Favors neutral catalytic pathways; can result in lower yields if polar intermediates need stabilization. nih.gov |

| Tetrahydrofuran (B95107) (THF) | Moderately Polar | Good solvating properties for organic and organometallic species. | Often used, but increasing its ratio to water can slow reactions by diluting the base. hes-so.ch |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Excellent solvating power; can reduce Pd(II) to Pd(0). whiterose.ac.uk | Can switch selectivity by stabilizing anionic Pd species; may lead to different product ratios. rsc.orgnih.gov |

| Acetonitrile (MeCN) | Polar Aprotic | Can stabilize charged transition states. | Shown to induce a selectivity switch in some systems, favoring reaction at different sites. nih.gov |

Transmetalation is the pivotal step in the Stille reaction where the organic group from the organotin reagent, such as the pyrazole (B372694) moiety from this compound, is transferred to the palladium center. wikipedia.org This step follows the oxidative addition of an organic halide to the Pd(0) catalyst, forming a Pd(II) intermediate of the type trans-[Pd(R¹)X(L)₂]. uwindsor.ca

The transmetalation process itself is complex. For the reaction to proceed, the trans-complex formed after oxidative addition often needs to isomerize to a cis-complex. uwindsor.ca This cis-isomer is required for the subsequent reductive elimination step that forms the new C-C bond and regenerates the Pd(0) catalyst. uwindsor.ca The transmetalation step is frequently the rate-determining step of the entire catalytic cycle. uwindsor.ca

In some cases, anomalous reaction products can arise from alternative transmetalation pathways. For example, studies on methyl α-(tributylstannyl)acrylate showed that instead of the expected Stille product, a rearranged cinnamate (B1238496) was formed, suggesting the involvement of a palladium carbene intermediate formed via a 4-center transmetalation. datapdf.com Furthermore, additives can influence the transmetalation. Copper(I) salts are sometimes used as co-catalysts in Stille reactions, and it has been proposed that a Sn/Cu transmetalation may occur first, with the resulting organocopper species then participating in the reaction with the palladium complex. uwindsor.canih.gov

Regioselectivity and Site Selectivity in Stannylpyrazole Transformations

When a substrate contains multiple potential reaction sites, controlling the regioselectivity of the cross-coupling reaction is paramount. For pyrazole derivatives, this can involve selecting between different positions on the pyrazole ring or, in polyhalogenated systems, choosing which halide to substitute. rsc.org The inherent electronic properties of the substrate, the nature of the catalyst, and the reaction conditions all contribute to the observed outcome. nih.gov

Unambiguous determination of the regiochemical outcome of a reaction is essential. While spectroscopic methods like NMR are powerful tools, single-crystal X-ray crystallography provides definitive proof of a molecule's three-dimensional structure and connectivity. acs.orgmdpi.comresearchgate.net

In the context of stannylpyrazole chemistry, N-methylation of 5-tributylstannyl-4-fluoro-1H-pyrazole with LDA and iodomethane (B122720) was found to afford a single regioisomer. acs.org While NOE experiments were attempted to confirm the structure, the definitive assignment of the product as 1-Methyl-5-(tributylstannyl)-4-fluoro-1H-pyrazole was ultimately achieved through X-ray crystallographic analysis of a derivative. A subsequent reaction product, N-methyl-5-(2'-hydroxy-2'-phenylacetyl)-4-fluoro-1H-pyrazole, yielded single crystals suitable for analysis, which provided unequivocal proof of the N-methylation regiochemistry. acs.org This structural confirmation was crucial for validating the synthetic pathway and ensuring the correct starting material for subsequent transformations.

The preference for a reaction to occur at a specific site on a molecule is governed by a combination of electronic, steric, and catalytic factors. In dihalogenated N-heteroarenes, cross-coupling typically occurs at the halogen position that is electronically activated by the heteroatom, often the site adjacent to it (e.g., C2 vs. C4 in dichloropyridine). nih.govnih.gov This "conventional" selectivity is attributed to factors like favorable bond polarization and lower energy transition states for oxidative addition at that site. nih.gov

However, this intrinsic selectivity can be overridden, leading to "unconventional" site selectivity. Key factors include:

Ligand Control : The use of very sterically hindered ligands, such as the NHC ligand IPr or bulky phosphines like P(t-Bu)₃, can dramatically alter site preference. nih.govnsf.gov These ligands can favor transition states that lead to the thermodynamically less favored product, effectively switching the site of reaction. nih.gov

Catalyst Speciation : The nature of the palladium catalyst itself can dictate the reaction outcome. While mononuclear palladium complexes might favor one site, multinuclear species like palladium clusters or nanoparticles can exhibit reversed selectivity. nih.govnih.gov This suggests that different catalytic species may operate via distinct mechanisms or have different steric and electronic requirements for the oxidative addition step. nih.gov

Additives and Reaction Conditions : The choice of base, solvent, and temperature can also influence the regioisomeric ratio of the products. nsf.gov In some cases, ligand-free conditions have been shown to provide exceptionally high selectivity for the "unconventional" product, possibly due to the formation of multinuclear palladium species. nsf.gov

These principles, largely developed from studies on dihalopyridines and other heterocycles, provide a framework for understanding and predicting the site selectivity in cross-coupling reactions involving substituted stannylpyrazoles like this compound. rsc.org

Mechanistic Pathways of Other Functionalization Reactions

The functionalization of this compound extends beyond cross-coupling reactions, offering pathways to a variety of substituted and fused pyrazole systems. Understanding the mechanisms of these transformations, particularly lithiation-electrophilic trapping and cyclization reactions, is crucial for optimizing reaction conditions and expanding the synthetic utility of this versatile building block.

The conversion of this compound to its corresponding 5-lithiated intermediate is a key step for introducing a wide range of functional groups. This process typically involves a tin-lithium exchange reaction upon treatment with an organolithium reagent, such as n-butyllithium (n-BuLi).

The generally accepted mechanism for this transmetalation involves a nucleophilic attack of the butyl group from n-BuLi on the tin atom of the stannylpyrazole. This is believed to proceed through an ate-complex intermediate, where the tin atom is transiently hypervalent. The subsequent collapse of this intermediate results in the formation of the more stable 1-methyl-5-lithiopyrazole and tributyl(butyl)tin. The thermodynamic driving force for this reaction is the formation of a more stable organolithium species, where the lithium is attached to a more electronegative sp²-hybridized carbon of the pyrazole ring compared to the sp³-hybridized carbon of the butyl group.

Once generated, the 1-methyl-5-lithiopyrazole is a potent nucleophile and can be trapped by a diverse array of electrophiles. This two-step, one-pot sequence allows for the facile introduction of various substituents at the 5-position of the pyrazole ring. The regioselectivity of this process is excellent, as the lithiation occurs specifically at the carbon bearing the tributylstannyl group.

Research on the closely related N-methyl-5-tributylstannyl-4-fluoro-1H-pyrazole has demonstrated the efficiency of this lithiation and electrophilic trapping strategy. nih.govelsevierpure.com In that system, the 5-lithiated intermediate, generated by treatment with lithium diisopropylamide (LDA) or n-BuLi, readily reacts with a variety of electrophiles. nih.govelsevierpure.com This provides strong evidence for a similar mechanistic pathway for the non-fluorinated analogue.

The general pathway can be summarized as:

Transmetalation: Reaction of this compound with an organolithium reagent (e.g., n-BuLi) at low temperature (typically -78 °C) to afford 1-methyl-5-lithiopyrazole and tetrabutyltin.

Electrophilic Quench: Addition of an electrophile to the solution of the lithiated pyrazole, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the C5 position.

The table below illustrates the versatility of this method by showing the types of electrophiles that can be used and the corresponding products formed, based on analogous reactions with related pyrazole systems.

| Electrophile Class | Specific Electrophile (Example) | Product Type |

|---|---|---|

| Aldehydes/Ketones | Benzaldehyde (B42025) | Secondary/Tertiary Alcohols |

| Esters | Ethyl benzoate | Ketones |

| Alkyl Halides | Iodomethane | Alkylated Pyrazoles |

| Carbon Dioxide | CO₂ | Carboxylic Acids |

| Isocyanates | Phenyl isocyanate | Amides |

The lithiated intermediate derived from this compound is a powerful tool for the construction of fused pyrazole ring systems. These reactions are of significant interest as they provide access to complex heterocyclic scaffolds found in many biologically active molecules. The mechanism typically involves an initial electrophilic trapping followed by an intramolecular cyclization step.

A well-documented example that provides insight into this process is the synthesis of N-methyl-chromeno[2,3-d]pyrazol-9-one from a related fluorinated stannylpyrazole. nih.govelsevierpure.com Drawing parallels from this synthesis, a plausible mechanistic pathway for the formation of fused systems from this compound can be proposed.

The process begins with the standard tin-lithium exchange to generate 1-methyl-5-lithiopyrazole. This nucleophile is then trapped with a bifunctional electrophile, such as a salicylaldehyde (B1680747) derivative where the phenolic hydroxyl group is protected. This addition reaction forms a secondary alcohol intermediate. The next step involves the oxidation of this alcohol to the corresponding ketone. Finally, deprotection of the phenolic group, followed by a base-mediated intramolecular cyclization (e.g., a nucleophilic aromatic substitution or a condensation reaction), leads to the formation of the fused tricyclic system.

The key mechanistic steps for a representative cyclization are outlined below:

Lithiation: Formation of 1-methyl-5-lithiopyrazole from this compound.

Addition to Electrophile: Nucleophilic attack of the lithiated pyrazole on an ortho-functionalized aromatic aldehyde or ketone (e.g., O-protected salicylaldehyde). This forms the crucial C-C bond that links the two ring systems.

Oxidation: Conversion of the newly formed secondary alcohol to a ketone functionality. This step is necessary to set up the subsequent cyclization.

Deprotection & Cyclization: Removal of the protecting group from the ortho-substituent (e.g., a phenolic hydroxyl) to liberate a nucleophile. This is followed by an intramolecular attack on the pyrazole-linked ketone, often promoted by a base, to close the ring and form the fused heterocyclic product after dehydration or elimination.

This strategy has been effectively used to synthesize various fused pyrazoles, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, by carefully selecting the bifunctional electrophile. nih.gov The adaptability of the 5-lithiated pyrazole intermediate makes it a cornerstone in the modular construction of these complex molecular architectures.

| Step | Description | Key Transformation |

|---|---|---|

| 1 | Tin-Lithium Exchange | C5-SnBu₃ → C5-Li |

| 2 | Nucleophilic Addition | Formation of a new C-C bond and a secondary alcohol. |

| 3 | Oxidation | Secondary Alcohol → Ketone |

| 4 | Intramolecular Cyclization/Condensation | Formation of the new fused ring. |

Advanced Characterization Techniques in Stannylpyrazole Research

X-ray Crystallographic Analysis for Definitive Structural Elucidation

X-ray crystallography stands as the unequivocal method for determining the solid-state structure of a molecule, providing precise information on bond lengths, bond angles, and crystal packing. For the family of N-methyl-stannylpyrazoles, this technique has been pivotal in confirming the regiochemistry of synthesis.

While a crystal structure for 1-Methyl-5-(tributylstannyl)-1H-pyrazole itself is not described, the structural assignment for the related compound, N-Methyl-5-tributylstannyl-4-fluoro-1H-pyrazole, was unambiguously confirmed through X-ray crystallographic analysis of one of its derivatives. This analysis provided definitive proof of the substituent's position on the pyrazole (B372694) ring, solidifying the understanding of the synthetic outcomes for this class of compounds.

Application of Advanced Spectroscopic Methods for Chemical Structure Determination

Spectroscopic techniques are fundamental in elucidating the structure of molecules in solution and verifying their functional groups. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are among the most powerful tools for the characterization of stannylpyrazoles.

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. The analysis of chemical shifts, signal multiplicities, and coupling constants allows for a complete mapping of the molecular structure. The data for the analogous compound, N-Methyl-5-tributylstannyl-4-fluoro-1H-pyrazole, showcases the utility of this technique.

¹H NMR Spectroscopy: The proton NMR spectrum provides a map of the hydrogen atoms within the molecule. For N-Methyl-5-tributylstannyl-4-fluoro-1H-pyrazole, the spectrum shows characteristic signals for the N-methyl group, the protons of the tributylstannyl moiety, and the pyrazole ring proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The spectrum for the fluorinated analog displays distinct signals for the carbons of the pyrazole ring, the N-methyl group, and the four non-equivalent carbons of the tributyl groups attached to the tin atom.

| Nucleus | Chemical Shift (δ) [ppm] | Signal Description |

|---|---|---|

| ¹H | 3.82 | Singlet, 3H (N-CH₃) |

| ¹H | 1.05-1.70 | Multiplet, 18H (Sn-(CH₂CH₂CH₂CH₃)₃) |

| ¹H | 0.90 | Triplet, 9H (Sn-(CH₂CH₂)₂CH₃)₃, J = 7.2 Hz |

| ¹³C | 142.1 | Pyrazole Ring Carbon |

| ¹³C | 130.2 | Pyrazole Ring Carbon |

| ¹³C | 40.0 | N-CH₃ |

| ¹³C | 29.1 | Sn-CH₂CH₂CH₂CH₃ |

| ¹³C | 27.3 | Sn-CH₂CH₂CH₂CH₃ |

| ¹³C | 13.6 | Sn-(CH₂)₃CH₃ |

| ¹³C | 10.1 | Sn-CH₂CH₂CH₂CH₃ |

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of N-Methyl-5-tributylstannyl-4-fluoro-1H-pyrazole exhibits several characteristic absorption bands that confirm the presence of its key structural components.

The spectrum shows strong absorptions in the 2850-2960 cm⁻¹ region, which are characteristic of C-H stretching vibrations from the methyl and butyl groups. Other key vibrations related to the pyrazole ring and the C-N bonds also appear in the fingerprint region of the spectrum.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 2958, 2927, 2872, 2854 | C-H stretching (alkyl) |

| 1522 | C=N/C=C stretching (pyrazole ring) |

| 1464 | C-H bending (alkyl) |

| 1388, 1348 | Ring vibrations |

| 1077 | C-N stretching |

| 977, 816 | C-H out-of-plane bending |

Future Research Directions in 1 Methyl 5 Tributylstannyl 1h Pyrazole Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of organostannanes often involves stoichiometric use of organolithium or Grignard reagents with tributyltin chloride, which can present challenges in terms of functional group tolerance and waste generation. Future research should prioritize the development of more sustainable and efficient synthetic routes to 1-Methyl-5-(tributylstannyl)-1H-pyrazole.

One promising avenue is the exploration of catalytic stannylation reactions . The direct C-H stannylation of 1-methyl-1H-pyrazole, catalyzed by transition metals such as palladium or iridium, could offer a more atom-economical approach. This would circumvent the need for pre-functionalization of the pyrazole (B372694) ring, thereby reducing the number of synthetic steps and associated waste.

Furthermore, the principles of green chemistry should be integrated into the synthetic design. This includes the investigation of alternative, less toxic, and more environmentally benign solvents to replace traditional chlorinated or ethereal solvents. The use of flow chemistry presents another exciting opportunity. mdpi.comrsc.orggalchimia.comscilit.comnih.gov Continuous-flow reactors can offer enhanced control over reaction parameters, leading to improved yields, selectivity, and safety, particularly for exothermic reactions. mdpi.comscilit.comnih.gov Additionally, exploring microwave-assisted synthesis could significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govnih.gov The development of solvent-free reaction conditions is another key aspect of green synthesis that warrants investigation for this compound. tandfonline.com

A comparative overview of potential synthetic strategies is presented in the table below:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic C-H Stannylation | High atom economy, reduced synthetic steps | Catalyst development, optimization of reaction conditions |

| Flow Chemistry | Enhanced safety, improved yield and selectivity, scalability | Reactor design, optimization of flow parameters |

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption | Optimization of microwave parameters, solvent selection |

| Solvent-Free Synthesis | Reduced waste, simplified work-up | Catalyst selection, investigation of solid-state reactivity |

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The tributylstannyl group in this compound is a versatile handle for a variety of chemical transformations, most notably Stille cross-coupling reactions. ossila.com While this reactivity is well-established, there remains significant scope for exploring novel and undiscovered reactivity patterns.

Future research could focus on photoredox catalysis to unlock new reaction pathways. researchgate.netbeilstein-journals.orgacs.orgprinceton.edunih.gov Visible-light-mediated reactions could enable transformations that are not accessible under thermal conditions, such as novel C-C and C-heteroatom bond formations involving the pyrazole ring. The combination of photoredox catalysis with other catalytic cycles, such as transition metal catalysis, could lead to the development of powerful dual catalytic systems.

Another area ripe for exploration is the investigation of transmetalation reactions with a broader range of metals beyond palladium. This could open up new cross-coupling methodologies with unique reactivity and selectivity profiles. For instance, copper- or nickel-catalyzed reactions could offer complementary reactivity to traditional palladium-catalyzed processes.

The reactivity of the pyrazole ring itself, influenced by the electron-donating or -withdrawing nature of substituents, also warrants further investigation. The interplay between the tributylstannyl group and other functional groups on the pyrazole ring could lead to unexpected and synthetically useful transformations. For example, the synthesis and reactivity of fluorinated analogues of this compound have been explored, demonstrating the potential for introducing diverse functionalities. acs.orgnih.govnih.gov

| Reactivity Area | Potential Transformations | Research Focus |

| Photoredox Catalysis | Novel C-C and C-heteroatom bond formations | Development of suitable photocatalysts, exploration of reaction scope |

| Alternative Transmetalations | New cross-coupling methodologies | Screening of different metal catalysts (e.g., Cu, Ni), investigation of ligand effects |

| Pyrazole Ring Functionalization | Synthesis of novel pyrazole derivatives with tailored properties | Exploration of electrophilic and nucleophilic substitution reactions |

Expansion of Synthetic Applications in Emerging Fields

The unique structural features of this compound make it a valuable building block for the synthesis of complex molecules with potential applications in various emerging fields.

In materials science , pyrazole-containing compounds are known to exhibit interesting photophysical properties. rsc.orgresearchgate.netnih.gov The ability to functionalize the pyrazole core using the tributylstannyl group allows for the systematic tuning of these properties. Future research could target the synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), by incorporating the 1-methyl-pyrazole moiety into larger conjugated systems. The versatility of the Stille coupling allows for the straightforward introduction of various aromatic and heteroaromatic units.

In medicinal chemistry , the pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs. mdpi.commdpi.comresearchgate.netnih.govmdpi.comresearchgate.net this compound serves as a key intermediate for the synthesis of a diverse library of substituted pyrazoles. Future work should focus on the design and synthesis of novel pyrazole derivatives with potential biological activity. For example, the compound could be used to synthesize analogues of known drugs or to create entirely new chemical entities for screening against various therapeutic targets. The development of efficient and modular synthetic routes will be crucial for generating the chemical diversity needed for successful drug discovery programs.

Finally, in the field of chemical biology , pyrazole derivatives can be employed as fluorescent probes for bioimaging. nih.gov The ability to readily introduce different functional groups via the tributylstannyl moiety could be exploited to develop novel probes with tailored properties, such as specific targeting capabilities or sensitivity to particular biological analytes.

| Application Field | Potential Products | Research Focus |

| Materials Science | Organic electronic materials (OLEDs, OPVs) | Synthesis of extended π-conjugated systems, investigation of photophysical properties |

| Medicinal Chemistry | Novel drug candidates | Design and synthesis of diverse pyrazole libraries, biological screening |

| Chemical Biology | Fluorescent probes for bioimaging | Synthesis of functionalized pyrazoles, evaluation of photophysical and biological properties |

Q & A

Q. What are the established synthetic protocols for preparing 1-Methyl-5-(tributylstannyl)-1H-pyrazole, and what key reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves a two-step approach:

Pyrazole Core Formation : Cyclocondensation of precursors like ethyl acetoacetate with hydrazine derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or THF) to form the 1-methylpyrazole scaffold .

Stannylation : Introduction of the tributylstannyl group via halogen-metal exchange. For example, reacting 1-methyl-5-bromo-1H-pyrazole with tributyltin chloride using a palladium catalyst (e.g., Pd(PPh₃)₄) in anhydrous THF at 80–100°C under inert atmosphere to prevent tin oxidation .

Critical Factors :

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirms substitution patterns on the pyrazole ring and identifies tributylstannyl integration (e.g., characteristic downfield shifts for Sn-bound carbons) .

- FT-IR : Detects C-Sn stretching vibrations (~500–600 cm⁻¹) and validates the absence of precursor functional groups (e.g., C-Br) .

- X-ray Crystallography : Resolves the 3D structure, including Sn-C bond lengths (~2.1–2.2 Å) and coordination geometry. SHELXL is widely used for refining crystallographic data .

- Mass Spectrometry (HRMS) : Verifies molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for tin (e.g., ¹²⁰Sn, ¹¹⁸Sn) .

Q. What safety precautions are critical when handling organotin reagents like this compound?

Methodological Answer:

- Toxicity Mitigation : Use fume hoods, gloves, and protective eyewear due to the neurotoxicity of organotin compounds.

- Storage : Keep under inert gas (Ar/N₂) at 2–8°C to prevent hydrolysis or oxidation .

- Waste Disposal : Quench residual tin reagents with aqueous KF or Ca(OH)₂ to form insoluble tin salts before disposal .

Advanced Research Questions

Q. How does the electronic nature of the tributylstannyl group influence reactivity in cross-coupling reactions?

Methodological Answer: The tributylstannyl group acts as a nucleophilic transfer agent in Stille couplings, enabling bond formation with electrophilic partners (e.g., aryl halides). Key considerations:

- Transmetalation Efficiency : Ligand choice (e.g., AsPh₃) accelerates Sn-to-Pd transfer, reducing side reactions .

- Steric Effects : Bulky tributyl groups may slow reactivity but improve regioselectivity in coupling with sterically hindered substrates.

- Computational Validation : Density Functional Theory (DFT) studies predict transition-state energies and optimize catalytic systems .

Q. How can researchers resolve discrepancies between experimental spectral data and computational predictions?

Methodological Answer:

- Benchmarking : Compare experimental NMR/IR data with DFT-calculated spectra (e.g., using B3LYP/6-311+G(d,p)) to identify errors in computational models .

- Solvent Effects : Include solvent corrections (e.g., PCM model) in simulations to improve agreement with observed chemical shifts .

- Crystallographic Validation : Use single-crystal X-ray structures to resolve ambiguities in substituent positioning .

Q. What strategies enhance regioselectivity during functionalization of the pyrazole ring?

Methodological Answer:

- Directing Groups : Introduce temporary groups (e.g., nitro or carbonyl) to steer electrophilic substitution to specific positions .

- Metal-Mediated Coupling : Utilize Pd-catalyzed C–H activation with directing auxiliaries (e.g., pyridine-based ligands) for site-selective functionalization .

- Solvent/Additive Screening : Polar solvents (e.g., DMSO) or Lewis acids (e.g., ZnCl₂) can modulate electronic effects to favor desired pathways .

Q. How do electron-withdrawing substituents (e.g., CF₃) affect the stability and reactivity of stannylated pyrazoles?

Methodological Answer:

- Stability : Strong electron-withdrawing groups (EWGs) like CF₃ stabilize the stannyl group against hydrolysis but may reduce nucleophilicity in cross-coupling .

- Reactivity : EWGs increase the electrophilicity of adjacent positions, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) reveals decomposition thresholds, critical for applications in energy materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.